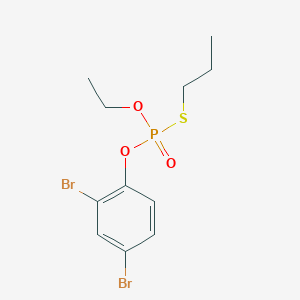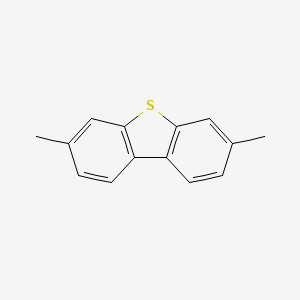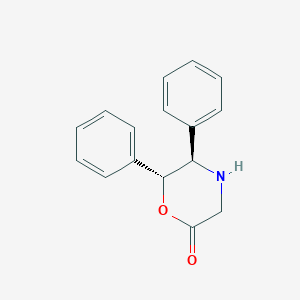
(3-Hydroxyprop-1-yn-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxyprop-1-yn-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxypropynyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyprop-1-yn-1-yl)boronic acid typically involves the reaction of propargyl alcohol with a boron-containing reagent. One common method is the hydroboration of propargyl alcohol using borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (3-Hydroxyprop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Functionalized derivatives with various substituents.
科学研究应用
(3-Hydroxyprop-1-yn-1-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical tool for the selective recognition and binding of diols and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (3-Hydroxyprop-1-yn-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups This reactivity is attributed to the boronic acid moiety, which can undergo complexation and subsequent reactions with various substrates
相似化合物的比较
Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols but lacks the hydroxypropynyl moiety.
Vinylboronic acid: Contains a vinyl group instead of the hydroxypropynyl group, leading to different reactivity and applications.
Allylboronic acid: Features an allyl group, which imparts distinct chemical properties compared to (3-Hydroxyprop-1-yn-1-yl)boronic acid.
Uniqueness: this compound is unique due to the presence of both a hydroxy group and a propynyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with various substrates makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
491876-42-7 |
|---|---|
分子式 |
C3H5BO3 |
分子量 |
99.88 g/mol |
IUPAC 名称 |
3-hydroxyprop-1-ynylboronic acid |
InChI |
InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h5-7H,3H2 |
InChI 键 |
ZBBMBIHBBOXDPP-UHFFFAOYSA-N |
规范 SMILES |
B(C#CCO)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)

![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)
![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)







![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)

